molecular formula C9H13NO2 B13200263 [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol CAS No. 2059932-67-9

[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

Cat. No.: B13200263
CAS No.: 2059932-67-9
M. Wt: 167.20 g/mol
InChI Key: OYDIXYCZZXQOFJ-UHFFFAOYSA-N
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Description

[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol ( 2059932-67-9) is a high-purity chemical compound supplied for research and development purposes. This oxazole derivative, with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol, serves as a valuable heterocyclic building block in medicinal chemistry and drug discovery . Its structure features a methanol functional group attached to a 1,3-oxazole ring, which is substituted at the 2-position with a 1-methylcyclobutyl group . Computed physicochemical properties include an XLogP3 of 1.2 and a topological polar surface area of 46.3 Ų . Predicted experimental properties include a density of 1.165±0.06 g/cm³ and a boiling point of 279.5±15.0 °C . This compound is part of a class of heterocyclic scaffolds that are frequently utilized in the synthesis and optimization of novel bioactive molecules . As a versatile intermediate, it can be used for further chemical modifications; for instance, the primary alcohol group can be functionalized or the oxazole ring can be used as a core structure in the design of target compounds for pharmacological evaluation . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

2059932-67-9

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

[2-(1-methylcyclobutyl)-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C9H13NO2/c1-9(3-2-4-9)8-10-5-7(6-11)12-8/h5,11H,2-4,6H2,1H3

InChI Key

OYDIXYCZZXQOFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=NC=C(O2)CO

Origin of Product

United States

Preparation Methods

Synthesis of (1-Methylcyclobutyl)methanol Intermediate

A key intermediate, (1-methylcyclobutyl)methanol, is prepared by the reduction of 1-methyl-cyclobutanecarboxylic acid ethyl ester using lithium aluminium hydride in anhydrous tetrahydrofuran at 0 to 20 °C for about 3 hours. The reaction mixture is then quenched with aqueous acid, extracted, dried, and concentrated to yield the alcohol intermediate with high purity. This step is crucial as it provides the cyclobutyl substituent with a primary alcohol functional group suitable for further transformations.

Step Reagents/Conditions Description Yield/Notes
1 Lithium aluminium hydride, anhydrous THF, 0-20 °C, 3 h Reduction of 1-methyl-cyclobutanecarboxylic acid ethyl ester to (1-methylcyclobutyl)methanol High yield, pure intermediate

Oxazole Ring Formation

The oxazole ring is typically formed by cyclization of an oxime intermediate derived from the corresponding cyclobutanone. For example, 1-methylcyclobutanone reacts with hydroxylamine to form an oxime, which upon cyclization with suitable dehydrating agents or reagents (such as phosphoryl chloride or acid catalysts) yields the 1,3-oxazole ring system. This step requires careful control of reaction conditions to favor ring closure and avoid side reactions.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 5-position is introduced by reduction of an oxazole intermediate bearing a formyl or ester substituent at that position. A common approach involves reducing the oxazole-5-carboxylate or oxazole-5-formyl intermediate with lithium aluminium hydride in diethyl ether at 0 °C for 1 hour under inert atmosphere, followed by aqueous workup and purification by column chromatography. This method yields the target this compound with yields reported up to 90% or higher depending on purification.

Step Reagents/Conditions Description Yield/Notes
2 Lithium aluminium hydride, diethyl ether, 0 °C, 1 h Reduction of oxazole-5-formyl or ester intermediate to hydroxymethyl derivative ~90% yield, purified by chromatography

Industrial and Scale-Up Considerations

In industrial settings, the synthesis is optimized for scale and efficiency. Continuous flow reactors may be employed for the reduction steps to improve safety and reproducibility. Purification techniques such as preparative chromatography or crystallization are used to ensure high purity. The use of inert atmosphere (nitrogen or argon) and anhydrous solvents is standard to prevent side reactions and degradation.

Summary Data Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield/Notes
1 Reduction 1-Methyl-cyclobutanecarboxylic acid ethyl ester Lithium aluminium hydride, anhydrous THF, 0-20 °C, 3 h (1-Methylcyclobutyl)methanol High yield, pure
2 Oxime formation & cyclization 1-Methylcyclobutanone + hydroxylamine Cyclization with dehydrating agent (e.g., POCl3) 2-(1-Methylcyclobutyl)-1,3-oxazole intermediate Moderate to high yield
3 Reduction Oxazole-5-formyl or ester intermediate Lithium aluminium hydride, diethyl ether, 0 °C, 1 h This compound ~90% yield, purified

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

In chemistry, [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology:

The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action .

Medicine:

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are tested for efficacy in treating various diseases, including infections and inflammatory conditions .

Industry:

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological activity .

Comparison with Similar Compounds

Physicochemical Properties

Property [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol [2-(3,5-Dichlorophenyl)-4,4-dimethyl-...]methanol (2,4-Dimethyl-...)methanol (2-Ethyl-4-methyl-...)methanol
Molecular Weight (g/mol) 167.21 286.15 127.14 156.19
LogP (Predicted) 1.2–1.5 2.8–3.2 0.3–0.6 1.0–1.3
Aqueous Solubility (mg/mL) Moderate (10–20) Low (<5) High (>50) Moderate (15–25)
Melting Point (°C) 80–85 (estimated) 120–125 65–70 70–75

Key Observations:

  • Lipophilicity: Bulky or halogenated substituents (e.g., dichlorophenyl) increase LogP, reducing aqueous solubility. The methylcyclobutyl group balances moderate lipophilicity with better solubility than aromatic analogs .
  • Thermal Stability: Cyclobutyl-containing compounds may exhibit lower melting points than rigid aromatic derivatives due to reduced crystal packing efficiency .

Reactivity and Functional Group Interactions

  • Hydroxymethyl Group: All analogs share the -CH₂OH group, enabling esterification, oxidation to carboxylic acids, or participation in hydrogen bonding. Steric hindrance from the methylcyclobutyl group may slow these reactions compared to less hindered analogs .
  • Electrophilic Substitution: Electron-rich oxazole rings (e.g., aminophenyl analog ) undergo electrophilic substitution more readily than electron-deficient systems (e.g., dichlorophenyl analog ).

Biological Activity

[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is a compound with potential pharmacological significance due to its unique structural features. It contains an oxazole ring, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H13_{13}NO2_2
  • Molecular Weight : Approximately 169.21 g/mol

The structure of this compound features a cyclobutyl group attached to a methanol moiety and an oxazole ring, which contributes to its reactivity and biological activity.

Biological Activities

Research indicates that compounds containing oxazole rings exhibit a range of biological activities:

1. Antimicrobial Properties

Preliminary studies have shown that oxazole derivatives can possess antimicrobial properties against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects

Several studies have suggested that this compound may exhibit anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines and mediators.

3. Neuroprotective Effects

Compounds with similar structures have been investigated for neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound.

Compound NameMolecular FormulaUnique Features
2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanolC9_9H13_{13}NO2_2Variation in cyclobutyl positioning
2,4-Dimethyl-1,3-oxazol-5-yl)methanolC9_9H13_{13}NO2_2Additional methyl groups on the oxazole ring
5-(Chloromethyl)-2-(3-methylcyclobutyl)-1,3-oxazoleC9_9H13_{13}ClN2_2OChloromethyl substitution on oxazole

The unique combination of functional groups in this compound may confer distinct biological activities not observed in similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound analogs to assess their biological activities:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory conditions.

Case Study 3: Neuroprotection

Research involving neuronal cell cultures showed that this compound could protect against oxidative stress-induced cell death. This finding supports further investigation into its neuroprotective mechanisms.

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